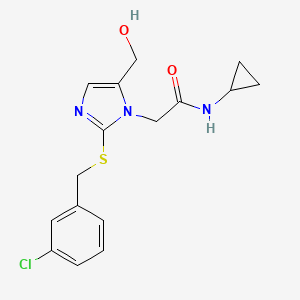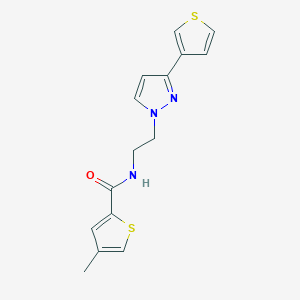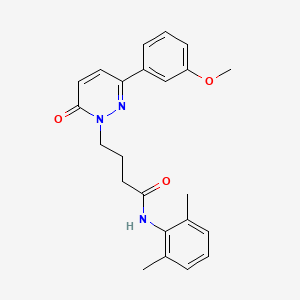![molecular formula C21H15ClN4O3S B2611689 3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 847916-89-6](/img/structure/B2611689.png)
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorophenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C21H15ClN4O3S and its molecular weight is 438.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrophilic Substitution Reactions
Electrophilic substitution reactions are a cornerstone in the functionalization of pyrroloquinoxalines, including chlorination, sulphonation, and nitration, which play a crucial role in the diversification of these compounds for further pharmaceutical research and organic synthesis applications. Cheeseman and Tuck (1967) highlighted the smooth electrophilic substitution reactions undergone by pyrroloquinoxalines, yielding chloro, sulfo, and nitro derivatives, which are pivotal intermediates in the synthesis of complex heterocyclic frameworks (Cheeseman & Tuck, 1967).
Synthesis of Condensed Quinoxalines
Alkynyl- and dialkynyl-quinoxalines serve as precursors for the synthesis of condensed quinoxalines, including pyrroloquinoxalines. The work by Ames and Brohi (1980) demonstrated the synthesis of mono- and di-alkynylquinoxalines through condensation reactions, providing a pathway to pyrrolo[2,3-b]quinoxalines, which are important for their biological and chemical properties (Ames & Brohi, 1980).
Domino Reactions for Heterocycle Synthesis
The development of domino reactions for the synthesis of sulfonylated furans and imidazo[1,2-a]pyridines by Cui et al. (2018) showcases an efficient strategy for preparing heterocyclic compounds with potential applications in drug discovery and materials science. This method demonstrates the versatility and functional group tolerance essential for synthesizing a wide array of heterocyclic derivatives (Cui et al., 2018).
Direct Halogenation Techniques
The research by Le et al. (2021) on the direct halogenation of C1–H bond in pyrroloquinoxalines underscores the importance of selective functionalization methods in the modification of heterocyclic compounds. Such techniques enable the introduction of halogen atoms into specific positions of the heterocycle, facilitating further derivatization or enhancing biological activity (Le et al., 2021).
Antibacterial Activity of Sulfonamide Derivatives
Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides with demonstrated antibacterial activity, highlighting the potential of sulfonamide derivatives in addressing microbial resistance. This study underscores the relevance of quinoxaline derivatives in medicinal chemistry, particularly as antibacterial agents (Alavi et al., 2017).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-11H,12,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILENGBPRNTGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=CO4)N)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611608.png)

![4-methyl-3-{[(2-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2611611.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)
![1-methyl-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2611615.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2611616.png)
![3-(5-Chloropyridin-2-yl)-2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2611617.png)
![Benzo[d]thiazol-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2611618.png)

![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)

